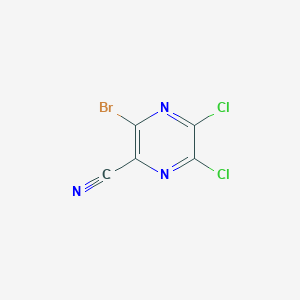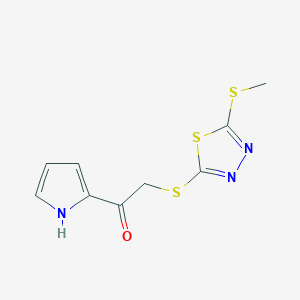
3-Bromo-5,6-dichloropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrCl2N2. It is a pyrazine derivative that features bromine and chlorine substituents at the 3rd, 5th, and 6th positions, respectively, along with a carbonitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce chlorine atoms at the 5th and 6th positions. This is followed by bromination at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dichloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The carbonitrile group can participate in nucleophilic addition reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral drugs like favipiravir.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of favipiravir, the compound undergoes a series of reactions that ultimately lead to the formation of the active antiviral agent. The molecular targets and pathways involved in these reactions include nucleophilic substitution and nucleophilic addition reactions, which are facilitated by the presence of the bromine, chlorine, and carbonitrile groups .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-cyanopyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
3,5-Dichloropyrazine-2-carbonitrile: A closely related compound with chlorine substituents at the 3rd and 5th positions.
3-Bromo-5,6-dichloro-pyrazine-2-carboxylic acid methyl ester: A derivative with a carboxylic acid methyl ester group instead of a carbonitrile group.
Uniqueness
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and carbonitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5BrCl2N3 |
|---|---|
Molecular Weight |
252.88 g/mol |
IUPAC Name |
3-bromo-5,6-dichloropyrazine-2-carbonitrile |
InChI |
InChI=1S/C5BrCl2N3/c6-3-2(1-9)10-4(7)5(8)11-3 |
InChI Key |
BHWRGJWWVLGYLK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)


![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)


